molecular formula C10H8ClNO6 B141395 1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl carbonochloridate CAS No. 156876-26-5

1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl carbonochloridate

Cat. No.: B141395
CAS No.: 156876-26-5
M. Wt: 273.62 g/mol
InChI Key: LLQGXKKNTCFHEE-UHFFFAOYSA-N
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Description

1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl carbonochloridate is a chemical compound with the molecular formula C10H8ClNO6 and a molecular weight of 273.63 g/mol . It is known for its applications in various scientific research fields due to its unique chemical structure and reactivity.

Preparation Methods

The synthesis of 1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl carbonochloridate typically involves the reaction of 1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethanol with phosgene or its derivatives under controlled conditions . The reaction is carried out in an anhydrous solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to prevent decomposition. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl carbonochloridate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, reducing agents like palladium on carbon for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl carbonochloridate is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl carbonochloridate involves its reactivity towards nucleophiles and its ability to undergo reduction and hydrolysis. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The nitro group can be reduced to an amino group, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl carbonochloridate can be compared with similar compounds such as:

The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions and its applications in diverse scientific fields.

Properties

IUPAC Name

1-(6-nitro-1,3-benzodioxol-5-yl)ethyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO6/c1-5(18-10(11)13)6-2-8-9(17-4-16-8)3-7(6)12(14)15/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQGXKKNTCFHEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156876-26-5
Record name 1-(6-nitro-1,3-benzodioxol-5-yl)ethyl carbonochloridate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Phosgene (500 mL of 20% w/v in toluene from Fluka: 965 mmole; 4 eq.) was added slowly to a cold, stirring solution of 50 g (237 mmole; 1 eq.) of 1-(4,5-methylenedioxy-2-nitrophenyl)ethanol in 400 mL dry THF. The solution was stirred overnight at ambient temperature at which point TLC.(20% Et2O/hexane) indicated >95% conversion. The mixture was evaporated (an oil-less pump with downstream aqueous NaOH trap is recommended to remove the excess phosgene) to afford a viscous brown oil. Purification was effected by flash chromatography on a short (9×13 cm) column of silica gel eluted with 20% Et2O/hexane. Typically 55 g (85%) of the solid yellow MeNPOC-Cl is obtained by this procedure. The crude material has also been recrystallized in 2-3 crops from 1:1′ether/hexane. On this scale, ˜100 ml is used for the first crop, with a few percent THF added to aid dissolution, and then cooling overnight at −20° C. (this procedure has not been optimized). The product should be stored desiccated at −20° C.
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Et2O hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl carbonochloridate
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1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl carbonochloridate
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1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl carbonochloridate
Reactant of Route 4
1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl carbonochloridate
Reactant of Route 5
1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl carbonochloridate
Reactant of Route 6
1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl carbonochloridate

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